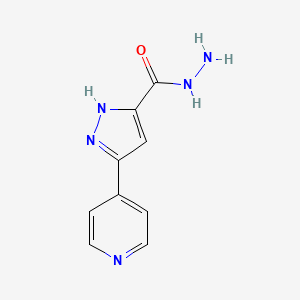

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

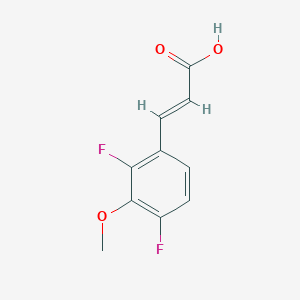

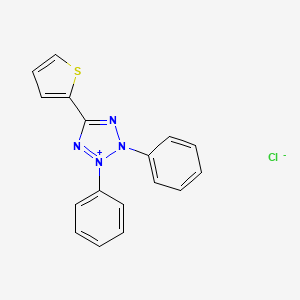

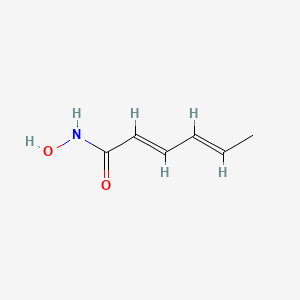

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a chemical entity that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a pyridine ring, a six-membered heterocyclic compound with one nitrogen atom. The carbohydrazide group attached to the pyrazole ring is a functional group that can participate in further chemical reactions and modifications .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, as demonstrated in the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide . Similarly, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and characterized by NMR, Mass, and IR spectral studies, indicating the versatility of the pyrazole core in forming new chemical entities with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography in some cases. The structure elucidation is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to yield new compounds with different biological activities. For example, the reaction of a pyrazole compound with acid chloride and isothiocyanate electrophiles can lead to the formation of amide and thiourea products, which are useful as proligands for metal complexation . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines can be used to synthesize new heterocyclic derivatives, showcasing the reactivity of these intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be characterized using various spectroscopic techniques. For instance, the optical properties of novel oxadiazole derivatives containing the pyrazole moiety were investigated, revealing insights into the influence of substituents on the absorption and emission characteristics . Vibrational spectroscopic investigations and molecular dynamic simulations have also been employed to study the properties of pyrazole derivatives, providing information on their stability and reactivity .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Derivatives

A study by Aly et al. (2019) explores the use of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines to synthesize new heterocyclic derivatives. This research demonstrates the compounds' unexpected behaviors in reactions, with their structures confirmed through various spectroscopic studies and analyses (Aly et al., 2019).

Metal-Organic Frameworks and Magnetic Studies

Mandal et al. (2011) synthesized tetranuclear Cu(II) and Ni(II) square grids and a dicopper(II) complex using heterocycle-based polytopic ligands, including derivatives of the compound . The magnetic properties of these complexes were characterized through variable temperature magnetic susceptibility measurements and EPR studies, showcasing the complexes' potential in material science applications (Mandal et al., 2011).

Antimicrobial and Antimycobacterial Activities

Research into the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds related to 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide, reveals their potential in medical applications. These compounds were synthesized and screened for activity against various bacterial strains, showing promise as antimycobacterial agents (R.V.Sidhaye et al., 2011).

Direcciones Futuras

The future directions for “3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide” and similar compounds could involve further exploration of their synthesis techniques and biological activity, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Propiedades

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

32725-40-9 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)